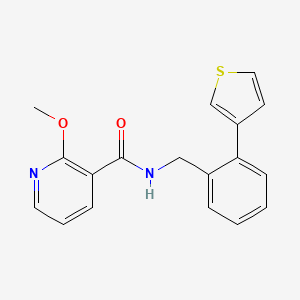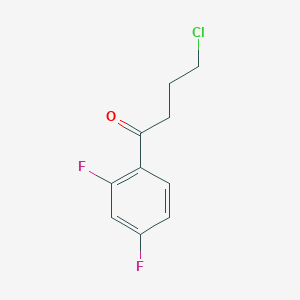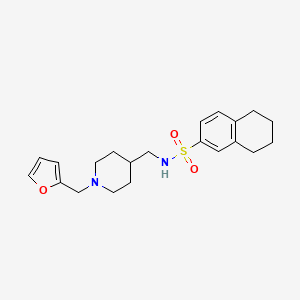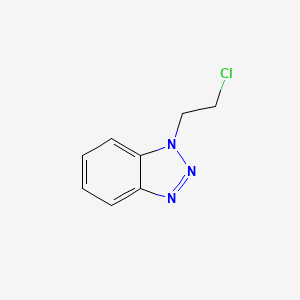![molecular formula C17H20N8O2 B2566972 1-(7-((4-メトキシフェニル)アミノ)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-5-イル)ピペリジン-4-カルボキサミド CAS No. 1334373-41-9](/img/structure/B2566972.png)
1-(7-((4-メトキシフェニル)アミノ)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-5-イル)ピペリジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide” is a derivative of the pyrimidine class of compounds . Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
科学的研究の応用
- 研究によると、1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアジンは潜在的な抗癌活性を示すことが示されています。これらの化合物は、癌細胞の増殖、増殖、転移を阻害する可能性があります。 さらなる研究により、その特定の作用機序を解明し、さまざまな癌の種類に対する有効性を評価する必要があります .
- この化合物の抗菌活性は、細菌感染症や真菌感染症の治療に役立つ可能性があります。 研究者たちは、その抗菌剤としての可能性を調査してきましたが、特定の病原体に対する有効性を判断するためには、さらなる研究が必要です .
- 一部の1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアジンは、鎮痛および抗炎症作用を示します。 これらの特性は、さまざまな病状に関連する痛みや炎症の管理に役立つ可能性があります .
- 抗酸化物質は、細胞を酸化損傷から保護する上で重要な役割を果たします。 予備的な研究では、この化合物は抗酸化作用を持つ可能性があることが示唆されており、これは全体的な健康と病気の予防に貢献する可能性があります .
- この化合物は、酵素阻害剤として研究されてきました。これは、炭酸脱水酵素阻害剤、コリンエステラーゼ阻害剤、アルカリホスファターゼ阻害剤、抗リパーゼ剤、およびアロマターゼ阻害剤としての可能性を示しています。 これらの阻害効果は、さまざまな疾患に治療上の意味を持つ可能性があります .
- 結核は、世界的な健康上の問題です。一部の1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアジンは、抗結核活性を示しています。 研究者たちは、結核の原因となる結核菌に対するその有効性を調査しています .
抗癌活性
抗菌効果
鎮痛および抗炎症作用
抗酸化の可能性
酵素阻害
抗結核活性
要約すると、この化合物のユニークな構造と多様な薬理作用は、創薬開発のための興味深い候補となっています。研究者たちは、その多機能疾患の治療における可能性について調査を続けています。 その作用機序と臨床応用を完全に理解するためには、さらなる研究が必要です . 特定の側面についてより詳細な情報が必要な場合は、お気軽にお問い合わせください!😊
作用機序
Target of Action
Similar compounds have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to inhibit the proliferation, cell cycle at s phase, and epithelial-mesenchymal transition (emt) progression in cancer cell lines .
Action Environment
The synthesis of similar compounds has been described as environmentally benign , suggesting that environmental factors may have been considered in their design and synthesis.
生化学分析
Biochemical Properties
1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit specific kinases, such as c-Met and VEGFR-2, which are involved in cell signaling pathways . The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Cellular Effects
The effects of 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation . Additionally, it affects cell signaling pathways by inhibiting the phosphorylation of key proteins involved in these pathways. This leads to altered gene expression and reduced cellular metabolism, ultimately resulting in cell death .
Molecular Mechanism
At the molecular level, 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding sites of kinases such as c-Met and VEGFR-2, inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis. Additionally, the compound may also affect gene expression by modulating the activity of transcription factors involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on cellular function, leading to sustained suppression of cell proliferation and induction of apoptosis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolites are then excreted through the urine and feces.
Transport and Distribution
Within cells and tissues, 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide is transported and distributed via specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various kinases and other signaling proteins . Additionally, it may also be found in the nucleus, where it can modulate gene expression by interacting with transcription factors . The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
特性
IUPAC Name |
1-[7-(4-methoxyanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O2/c1-27-12-4-2-11(3-5-12)19-15-13-16(23-24-22-13)21-17(20-15)25-8-6-10(7-9-25)14(18)26/h2-5,10H,6-9H2,1H3,(H2,18,26)(H2,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFANLGXPOHHGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carbonyl]-1-methyl-3H-quinoxalin-2-one](/img/structure/B2566889.png)
![N-allyl-2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2566891.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenoxyacetamide](/img/structure/B2566896.png)

![N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2566898.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2566902.png)







